molecular formula C7H15ClN2O B1377605 2-(Piperidin-3-yl)acetamide hydrochloride CAS No. 1375472-37-9

2-(Piperidin-3-yl)acetamide hydrochloride

Cat. No. B1377605
CAS RN: 1375472-37-9
M. Wt: 178.66 g/mol
InChI Key: AUTWCDRWUKLERJ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)acetamide hydrochloride is a chemical compound with the linear formula C7H15O2N2Cl1 .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound has a molecular weight of 178.66 and is available in powder form . An organophotocatalysed [1+2+3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compound undergoes chemoselective [1+2+3] reaction to deliver desired products .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 178.66. The compound has an InChI code of 1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H .

Scientific Research Applications

Discovery of Clinical Candidates and Therapeutic Agents

One notable application involves the identification of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound, designated K-604, has shown significant selectivity for human ACAT-1 over ACAT-2 and is believed to be useful for treating diseases involving ACAT-1 overexpression due to its enhanced aqueous solubility and oral absorption properties (Shibuya et al., 2018).

Chemical Synthesis and Derivative Formation

Another research avenue explored the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, starting from 2-(Piperidin-1-yl)acetamide. This compound was reacted with different aromatic aldehydes to afford novel arylidene derivatives, showcasing its versatility in organic synthesis and the development of potentially bioactive molecules (Khalil et al., 2017).

Antimicrobial Applications

Compounds derived from 2-(Piperidin-1-yl)acetamide have been investigated for their antimicrobial activities. For instance, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited antimicrobial activities against pathogenic bacteria and Candida species. This research underscores the potential of derivatives of 2-(Piperidin-3-yl)acetamide hydrochloride in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Nano-Materials and Catalysis

The compound has also found application in the synthesis of nano-materials, such as in the development of efficient and robust catalysts for the synthesis of naphthalene derivatives under ultrasound irradiation. This reflects its utility in enhancing reaction efficiencies in material science (Mokhtary & Torabi, 2017).

Future Directions

The future directions for research on 2-(Piperidin-3-yl)acetamide hydrochloride could involve further exploration of its potential therapeutic applications, particularly in the treatment of various types of cancers . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-3-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . This inhibition leads to the stabilization of EETs, which are known for their anti-inflammatory properties. The compound’s interaction with sEH highlights its potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, the compound can modulate the levels of EETs, which play a role in cell signaling and inflammation . Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cell function, potentially offering therapeutic benefits in conditions such as pain and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound inhibits sEH by binding to its active site, preventing the enzyme from metabolizing EETs . This inhibition results in increased levels of EETs, which exert anti-inflammatory effects. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage threshold is essential for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as sEH, which metabolizes EETs . By inhibiting sEH, the compound affects the metabolic flux and levels of metabolites, leading to increased levels of EETs. These changes in metabolic pathways contribute to the compound’s anti-inflammatory effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for its interaction with target biomolecules and subsequent biological effects.

properties

IUPAC Name

2-piperidin-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWCDRWUKLERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375472-37-9
Record name 3-Piperidineacetamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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